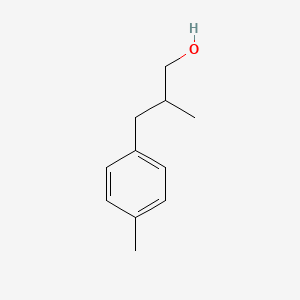

2-Methyl-3-p-tolyl-propan-1-ol

説明

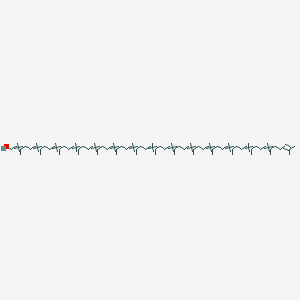

“2-Methyl-3-p-tolyl-propan-1-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanol backbone with a methyl group attached to the second carbon and a p-tolyl group (a methyl-substituted phenyl group) attached to the third carbon .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

Photocatalytic Hydrogen Production

A study compared the use of various C-3 alcohols, including propan-2-ol, as sacrificial agents for hydrogen photocatalytic production. The research found that propan-2-ol was selectively oxidized to acetone and demonstrated that such processes were structure-sensitive with different metal particle sizes affecting the turnover frequency (TOF) values (López-Tenllado et al., 2017).

Molecular Interaction Studies

Another study explored the molecular interactions in binary mixtures involving N-methyl aniline and alcohols like propan-1-ol and propan-2-ol. This was conducted through dielectric permittivity measurements and theoretical calculations, providing insights into the molecular interactions and thermodynamic properties of such mixtures (Krishna & Mohan, 2012).

Use in Flavourings for Animal Species

A safety and efficacy assessment of chemical group 6, including compounds like 2-methyl-1-phenylpropan-2-ol, was conducted for their use as flavours in animal feed. This study considered various factors like safe concentration levels for different animal species, indicating their potential application in the animal feed industry (Westendorf, 2012).

Vaporization Studies

Research on the solutions of propan-2-ol and 2-methylpropan-1-ol binary system provided insights into the enthalpies and entropies of vaporization, contributing to the understanding of phase behavior and thermodynamic properties of these substances (Baev & Baev, 2014).

Catalytic Transfer Hydrogenolysis

A study on the conversion of glycerol to 2-isopropoxy-propan-1-ol using noble metal ion-exchanged mordenite zeolites highlighted the potential application of these compounds in catalytic processes. This research is significant for understanding catalytic mechanisms and developing efficient catalysts (Singh et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The primary target of 2-Methyl-3-p-tolyl-propan-1-ol is the Hepatitis B Virus (HBV). This compound is used in the preparation of sulfur-alkyl compounds and pyridine trans-sulfonamide compounds for the treatment of HBV .

Mode of Action

This compound interacts with its target, the HBV, by disrupting, accelerating, reducing, delaying, or inhibiting normal HBV replication . This induces abnormal viral replication and leads to antiviral effects .

Biochemical Pathways

The affected biochemical pathway involves the replication of the HBV. The compound disrupts the assembly or disassembly of the virus, or the maturation or egress of the virus . This disruption of the viral life cycle leads to a decrease in the number of viable viruses, thereby reducing the viral load in the body.

Result of Action

The result of the action of this compound is a reduction in the replication of the HBV, leading to a decrease in the viral load. This can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

特性

IUPAC Name |

2-methyl-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKWBYNFHMOXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione](/img/structure/B3079073.png)

![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)